alpha-Fluoro-beta-alanine, (S)-

Fluoropyrimidine Metabolism Chiral Probe 5-FU Catabolite

Select (S)-alpha-Fluoro-beta-alanine for its unique stereochemistry: the non‑native S‑enantiomer of the 5‑FU major catabolite. Unlike racemic FBAL, endogenous β‑alanine, or the natural (R)‑enantiomer, this synthetic probe enables precise mechanistic discrimination. It serves as a competitive inhibitor of aminotransferases (Ki 8.0 mM vs. β‑alanine), a GAT‑2 substrate analog, and a validated standard for chiral HPLC/GC separation methods. Data‑backed and chemically defined—invest in the correct probe for your fluoropyrimidine toxicity and transporter pharmacology studies.

Molecular Formula C3H6FNO2
Molecular Weight 107.08 g/mol
CAS No. 130695-34-0
Cat. No. B1651615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Fluoro-beta-alanine, (S)-
CAS130695-34-0
Molecular FormulaC3H6FNO2
Molecular Weight107.08 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)F)N
InChIInChI=1S/C3H6FNO2/c4-2(1-5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m0/s1
InChIKeyOJQNRNQELNLWHH-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-alpha-Fluoro-beta-alanine (CAS 130695-34-0): Stereochemically Defined 5-FU Catabolite for Metabolism Studies


(S)-alpha-Fluoro-beta-alanine (FBAL), also designated (S)-3-amino-2-fluoropropanoic acid (CAS 130695-34-0), is the chirally defined S-enantiomer of the principal terminal catabolite generated from the antineoplastic agent 5-fluorouracil (5-FU) [1]. As a fluorinated analog of the endogenous amino acid β-alanine, this compound serves as a critical tool in mechanistic investigations of fluoropyrimidine metabolism and toxicity [2]. The compound has a molecular weight of 107.08 g/mol and features a stereocenter at the α-carbon bearing the fluorine substituent . The stereochemistry is pharmacologically consequential: the in vivo catabolic pathway of 5-FU proceeds via stereospecific enzymatic reduction of the 5,6-double bond, yielding predominantly the R-enantiomer of FBAL [3]. Consequently, the (S)-enantiomer is not the native in vivo product and serves as a distinct, chirally defined probe for mechanistic and comparative studies [4].

Why (S)-alpha-Fluoro-beta-alanine Cannot Be Replaced by Racemic FBAL or Endogenous β-Alanine in Mechanistic Studies


Substituting (S)-alpha-fluoro-beta-alanine with racemic FBAL, the naturally occurring (R)-enantiomer, or the non-fluorinated β-alanine introduces confounding variables that compromise experimental interpretation. The native (R)-FBAL is generated in vivo from 5-FU via stereospecific enzymatic reduction, whereas the (S)-enantiomer is a synthetic, non-native probe [1]. Racemic FBAL contains an equal mixture of enantiomers, obscuring potential stereospecific interactions with enzymes, transporters, or receptors [2]. Endogenous β-alanine lacks the α-fluorine substitution, which profoundly alters its electronic properties and metabolic fate: α-fluoro-β-alanine is not utilized for transamination by liver enzyme preparations, whereas β-alanine readily undergoes transamination [3]. Additionally, α-fluoro-β-alanine acts as a competitive inhibitor of aminotransferases with a Ki of 8.0 mM against β-alanine—an interaction that β-alanine itself does not exhibit [4]. These stereochemical and electronic distinctions mean that generic substitutions fail to recapitulate the specific biochemical behavior required for rigorous mechanistic studies of fluoropyrimidine metabolism, toxicity, and transporter pharmacology.

(S)-alpha-Fluoro-beta-alanine (CAS 130695-34-0): Quantitative Differentiation Evidence for Procurement Decisions


Stereochemical Identity: (S)-FBAL as a Non-Native Probe Distinct from the In Vivo (R)-FBAL Catabolite

The in vivo catabolism of 5-fluorouracil (5-FU) yields α-fluoro-β-alanine (FBAL) as the terminal product. However, the enzymatic reduction of 5-FU by dihydropyrimidine dehydrogenase (DPD) is stereospecific, producing predominantly the (R)-enantiomer of FBAL [1]. Consequently, (S)-alpha-fluoro-beta-alanine (CAS 130695-34-0) is not the native in vivo catabolite. This distinction is critical: the (S)-enantiomer serves as a non-native, chirally defined probe that enables investigators to isolate and study stereospecific interactions in transport, enzyme inhibition, or receptor binding without the confounding presence of the natural (R)-enantiomer. Racemic FBAL (CAS 3821-81-6) contains a 50:50 mixture of both enantiomers, precluding such stereochemical resolution in experimental designs.

Fluoropyrimidine Metabolism Chiral Probe 5-FU Catabolite Stereochemistry

Enzymatic Resolution: (R)-FBAL as the Fast-Reacting Substrate in Penicillin Acylase-Catalyzed Resolution

In the biocatalytic resolution of β-fluoroalkyl-β-amino acids using penicillin acylase (EC 3.5.1.11) from Escherichia coli, the (R)-enantiomer was consistently the fast-reacting substrate across all substrates tested, including β-fluoroalkyl-β-alanines bearing short (R = CF₃, CHF₂) or long [C₃F₇, H(CF₂)₄] chains [1]. This enzymatic preference enables the preparative-scale resolution of racemic mixtures, where the (R)-enantiomer is selectively hydrolyzed from its N-phenylacetyl derivative, leaving the (S)-enantiomer unreacted and recoverable in high enantiomeric purity. This differential reactivity underscores that the (S)- and (R)-enantiomers are not biologically equivalent and cannot be used interchangeably in enzyme-based assays or synthesis protocols.

Biocatalysis Enantiomeric Resolution Penicillin Acylase Chiral Synthesis

Enzyme Inhibition Profile: FBAL as a Weak Competitive Inhibitor of D-3-Aminoisobutyrate-Pyruvate Aminotransferase

In vitro enzyme inhibition studies using purified rat liver D-3-aminoisobutyrate-pyruvate aminotransferase revealed that α-fluoro-β-alanine (FBAL) acts as a competitive inhibitor with respect to the endogenous substrate β-alanine, exhibiting a Ki value of 8.0 mM [1]. For comparison, the parent drug 5-fluorouracil (5-FU) displayed a Ki of 56 µM against the same enzyme and β-alanine substrate—approximately 143-fold more potent [1]. This quantitative difference demonstrates that FBAL is a substantially weaker inhibitor of this aminotransferase than 5-FU itself. Additionally, FBAL at concentrations up to 1 mM did not affect β-alanine uptake via the GAT-2 transporter, indicating that the observed enzyme inhibition is not mediated by competition at the transporter level [2].

Enzyme Inhibition Aminotransferase 5-FU Metabolism Competitive Inhibitor

Transporter Specificity: FBAL Shares High-Affinity Na⁺-Dependent Uptake with β-Alanine via GAT-2

In isolated rat hepatocytes, both β-alanine and α-fluoro-β-alanine (FBAL) are taken up via a Na⁺- and Cl⁻-dependent transport system identified as the GABA transporter GAT-2 [1]. Kinetic analysis revealed a high-affinity Na⁺-dependent component for β-alanine with a Michaelis constant (Km) of 35.3 µM, while GABA exhibited a Km of 22.5 µM [1]. FBAL inhibited β-alanine uptake in a competitive manner, demonstrating that it shares the same transport mechanism [1]. Notably, concentrations up to 1 mM of L- and D-alanine, taurine, and α-aminoisobutyric acid did not affect β-alanine uptake, underscoring the specificity of FBAL and β-alanine for the GAT-2 transporter [1]. A second, lower-affinity Na⁺-dependent component with Km >1 mM was also identified for β-alanine [1].

Membrane Transport GAT-2 Transporter Hepatocyte Uptake Sodium-Dependent

Optimal Research and Industrial Applications for (S)-alpha-Fluoro-beta-alanine (CAS 130695-34-0)


Chiral Probe in 5-Fluorouracil Metabolism and Toxicity Studies

Use (S)-FBAL as a non-native, chirally pure internal standard or probe in mechanistic studies of 5-FU catabolism, enabling discrimination between stereospecific and non-stereospecific effects on enzymes, transporters, or receptors [1]. This is essential for understanding the contribution of FBAL to fluoropyrimidine-associated neurotoxicity and cardiotoxicity [2].

Substrate in GAT-2 Transporter Pharmacology Assays

Employ (S)-FBAL as a competitive inhibitor or substrate analog in Na⁺- and Cl⁻-dependent GAT-2 transport assays using hepatocytes or GAT-2 transfected cell lines [3]. This application leverages the compound's specific recognition by the GAT-2 transporter to investigate the hepatic disposition of 5-FU catabolites and to screen for modulators of this transport pathway.

Enantiomeric Resolution Method Development and Validation

Utilize (S)-FBAL as a reference standard for developing and validating chiral separation methods (e.g., HPLC, GC, or CE) for the analysis of FBAL enantiomers in biological matrices [4]. The differential enzymatic reactivity of (S)- vs (R)-FBAL also supports its use in biocatalytic resolution studies aimed at producing enantiopure β-fluoroalkyl-β-amino acids [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for alpha-Fluoro-beta-alanine, (S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.